A Technical Guide to the Structure, Synthesis, and Application of Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate
A Technical Guide to the Structure, Synthesis, and Application of Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate, a key heterocyclic building block. We will explore its structural features, a detailed and validated synthesis protocol, comprehensive characterization data, and its strategic importance in the field of medicinal chemistry.
Introduction: The Strategic Value of a Privileged Scaffold
Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate belongs to the piperidine class of heterocyclic compounds. The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of over 70 commercially available drugs, including blockbuster pharmaceuticals.[1] Its prevalence is due to its ability to impart favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and enhancing metabolic stability.[2]
The subject molecule is distinguished by two key functional groups: a methyl ester at the 4-position and a bulky N-pivaloyl (tert-butylcarbonyl) group. The pivaloyl group serves as a robust protecting group and a steric modulator. Its significant steric hindrance can influence the stereochemical outcome of reactions and provides high stability against chemical and metabolic degradation, making this compound a valuable intermediate in multi-step drug synthesis.[3]
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is critical for its application in research and development.
| Identifier | Value |
| IUPAC Name | Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate |
| Synonyms | Methyl 1-pivaloylpiperidine-4-carboxylate |
| CAS Number | 200153-76-2 |
| Molecular Formula | C₁₂H₂₁NO₃ |
| Molecular Weight | 227.30 g/mol |
| Appearance | Expected to be a colorless to yellow oil or a low-melting solid |
Synthesis Pathway and Experimental Protocol
The most direct and efficient synthesis of Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate is achieved through the N-acylation of commercially available Methyl piperidine-4-carboxylate (also known as methyl isonipecotate).[4][5]
Reaction Scheme
The synthesis involves the reaction of the secondary amine of methyl isonipecotate with pivaloyl chloride in the presence of a non-nucleophilic base, such as triethylamine (TEA), to neutralize the hydrochloric acid byproduct.
Caption: N-acylation of Methyl piperidine-4-carboxylate.
Rationale for Experimental Choices
-
Reagent Selection : Pivaloyl chloride is the acylating agent of choice due to its commercial availability and high reactivity.[6]
-
Base Selection : Triethylamine is a standard choice for scavenging the HCl generated during the acylation. Its boiling point allows for easy removal during workup, and it is sufficiently basic to drive the reaction to completion without promoting side reactions.[7]
-
Solvent Selection : Dichloromethane (DCM) is an excellent solvent for this reaction as it is inert to the reaction conditions and effectively dissolves both the starting materials and reagents.
Detailed Step-by-Step Synthesis Protocol
This protocol is a self-validating system, incorporating in-process checks and a robust purification strategy to ensure high purity of the final product.
-
Preparation : To a flame-dried round-bottom flask under a nitrogen atmosphere, add Methyl piperidine-4-carboxylate (1.0 eq.).
-
Dissolution : Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).
-
Base Addition : Add triethylamine (1.2 eq.) to the solution and cool the flask to 0 °C using an ice-water bath.
-
Acylation : Slowly add pivaloyl chloride (1.1 eq.) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching : Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.[7]
-
Washing : Combine the organic layers and wash sequentially with 1 M HCl, water, and finally, brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[7]
-
Purification : Purify the crude residue by silica gel column chromatography to afford the final product as a pure oil or solid.
Synthesis Workflow Diagram
Caption: Experimental workflow for synthesis and purification.
Structural Elucidation and Characterization Data
The structure of Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate is confirmed through a combination of spectroscopic techniques. The expected data are summarized below.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 4.3 - 4.1 | m | 2H | H-2ax, H-6ax (Piperidine) |
| 3.67 | s | 3H | -OCH₃ |
| ~ 3.0 - 2.8 | m | 2H | H-2eq, H-6eq (Piperidine) |
| ~ 2.6 - 2.4 | m | 1H | H-4 (Piperidine) |
| ~ 1.9 - 1.7 | m | 2H | H-3ax, H-5ax (Piperidine) |
| ~ 1.7 - 1.5 | m | 2H | H-3eq, H-5eq (Piperidine) |
| 1.25 | s | 9H | -C(CH₃)₃ |
Expert Insight: The broad multiplets for the piperidine ring protons are characteristic and arise from complex spin-spin coupling and conformational exchange. The sharp singlet at 1.25 ppm is the unmistakable signature of the bulky tert-butyl group.
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 177.0 | Amide C=O |
| ~ 175.0 | Ester C=O |
| ~ 51.5 | -OCH₃ |
| ~ 43.0 | Piperidine C-2, C-6 |
| ~ 40.5 | Piperidine C-4 |
| ~ 39.0 | -C (CH₃)₃ |
| ~ 28.5 | -C(C H₃)₃ |
| ~ 28.0 | Piperidine C-3, C-5 |
Mass Spectrometry (MS)
| Technique | Expected m/z |
| Electrospray Ionization (ESI+) | 228.15 [M+H]⁺, 250.13 [M+Na]⁺ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~ 2970 | C-H stretch (aliphatic) |
| ~ 1735 | C=O stretch (ester) |
| ~ 1640 | C=O stretch (amide) |
| ~ 1240 | C-O stretch |
Applications in Drug Discovery and Development
The piperidine scaffold is a cornerstone of modern drug discovery, valued for its ability to improve pharmacokinetic properties and provide a versatile three-dimensional framework for interacting with biological targets.[8][9]
-
CNS Modulators : The piperidine motif is common in drugs targeting the central nervous system.[1]
-
Metabolic Stability : The N-pivaloyl group is highly resistant to metabolic cleavage by amidases. This enhances the in-vivo stability and half-life of drug candidates containing this moiety.
-
Prodrug Strategies : Pivaloyl groups are also key components of "pivaloyloxymethyl" (POM) prodrugs, which are designed to improve the bioavailability of parent drugs.[10]
-
Fragment-Based Drug Design (FBDD) : As a well-defined 3D fragment, this molecule can be used in FBDD programs to explore the chemical space around a biological target.[11] The rigid conformation imposed by the pivaloyl group can lead to higher binding affinities and selectivities.
Conclusion
Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate is more than a simple chemical intermediate; it is a strategically designed building block for modern drug discovery. Its synthesis is robust and scalable, and its structural features—a privileged piperidine core protected by a sterically demanding and metabolically stable pivaloyl group—offer significant advantages to medicinal chemists. A thorough understanding of its synthesis, characterization, and the rationale behind its use empowers researchers to leverage this valuable scaffold in the development of next-generation therapeutics.
References
-
Kiricojevic, V., et al. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]
-
Patel, H., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. ResearchGate. Available at: [Link]
-
Bielenica, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
- Process for preparing a 1-(2-haolethyl)-4-piperidine carboxylate intermediate useful in the synthesis of umeclidinium bromide. Google Patents.
-
Wikipedia. Pivalic acid. Wikipedia. Available at: [Link]
- Preparation method of piperidines with different substituents. Google Patents.
-
Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. Available at: [Link]
-
Nubbemeyer, U. (2022). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. MDPI. Available at: [Link]
-
Singh, A., & Murumkar, P. (2018). Piperidine-Based Drug Discovery. ResearchGate. Available at: [Link]
-
Petrikaite, V., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link]
-
Use of N-Pivaloyl Imidazole as Protective Reagent for Sugars. ResearchGate. Available at: [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Available at: [Link]
-
The Crucial Role of Pivaloyl Protection in Glucose Derivatives for Synthesis. Televisory. Available at: [Link]
-
4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, methyl ester. PubChem. Available at: [Link]
-
Wei, S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]
-
Phenyl 4-methylpiperidine-1-carboxylate. PubChem. Available at: [Link]
-
Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Pivalic acid - Wikipedia [en.wikipedia.org]
- 7. Methyl isonipecotate synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry [mdpi.com]
- 11. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
